molecular formula C15H17NO4 B13330319 Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Katalognummer: B13330319
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: VYMWOWRKVJAAJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 8-oxo-2-oxa-5-azaspiro[35]nonane-5-carboxylate is a synthetic organic compound with a unique spirocyclic structure It is characterized by the presence of a benzyl group, an oxo group, and an azaspiro moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of benzylamine with a suitable oxo-azaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, while reduction may produce benzyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate .

Wissenschaftliche Forschungsanwendungen

Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C15H17NO4/c17-13-6-7-16(15(8-13)10-19-11-15)14(18)20-9-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI-Schlüssel

VYMWOWRKVJAAJA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2(CC1=O)COC2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.